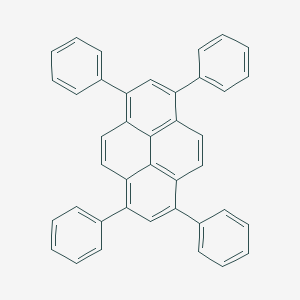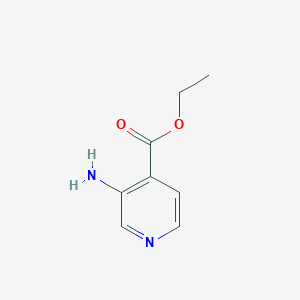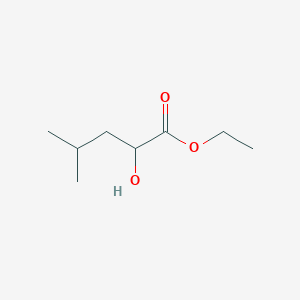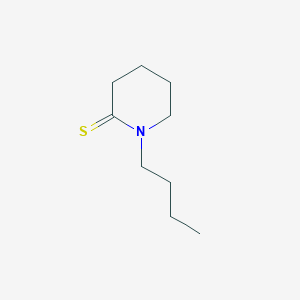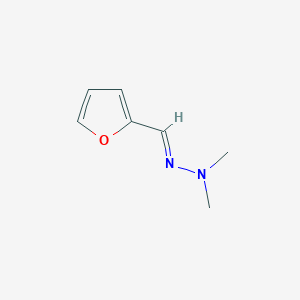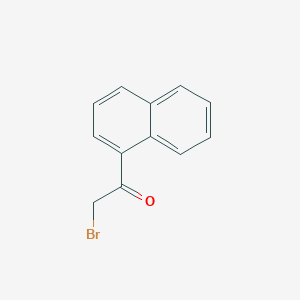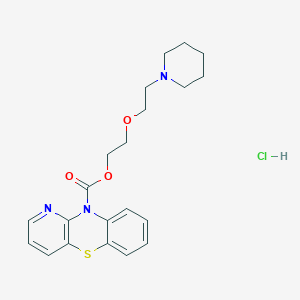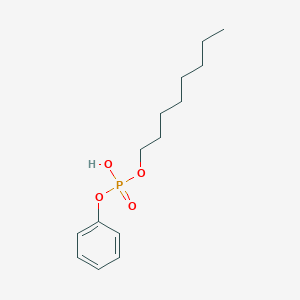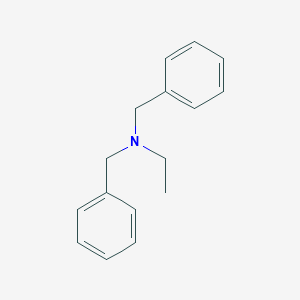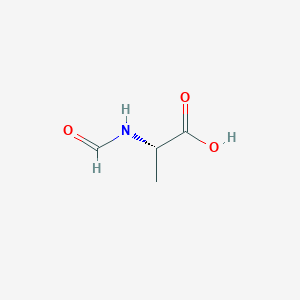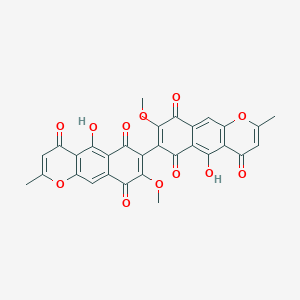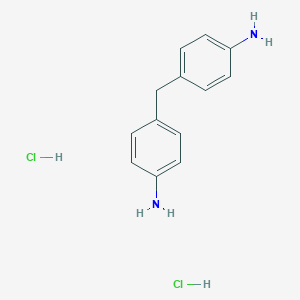
4,4'-Methylenedianiline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenedianiline dihydrochloride is an organic compound with the molecular formula C₁₃H₁₆Cl₂N₂. It is a derivative of 4,4’-Methylenedianiline, which is primarily used as a precursor in the production of polyurethanes. This compound appears as a crystalline solid and is soluble in water .
Méthodes De Préparation
4,4’-Methylenedianiline dihydrochloride is synthesized through the hydrochlorination of 4,4’-Methylenedianiline. The process involves the reaction of 4,4’-Methylenedianiline with anhydrous hydrochloric acid in a solvent such as chlorobenzene. The reaction produces 4,4’-Methylenedianiline dihydrochloride as an insoluble solid . Industrial production methods typically involve the controlled addition of anhydrous hydrochloric acid to 4,4’-Methylenedianiline in chlorobenzene, followed by isolation and purification of the resulting dihydrochloride salt .
Analyse Des Réactions Chimiques
4,4’-Methylenedianiline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to 4,4’-Methylenedianiline.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4,4’-Methylenedianiline dihydrochloride has several scientific research applications:
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: It is extensively used in the production of high-performance polymers, epoxy resins, and adhesives.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenedianiline dihydrochloride involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. In the production of polyurethanes, it acts as a precursor to methylene diphenyl diisocyanate, which then reacts with polyols to form polyurethane foams . The compound’s effects on biological systems are primarily due to its potential to form reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
4,4’-Methylenedianiline dihydrochloride can be compared with other similar compounds such as:
4,4’-Methylenedianiline: The parent compound, used similarly in polyurethane production.
4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer synthesis.
Bis(4-aminophenyl)methane: Used in the production of high-performance polymers and resins.
The uniqueness of 4,4’-Methylenedianiline dihydrochloride lies in its specific use as a dihydrochloride salt, which provides distinct solubility and reactivity properties compared to its analogs .
Propriétés
Numéro CAS |
13552-44-8 |
|---|---|
Formule moléculaire |
C13H15ClN2 |
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-8H,9,14-15H2;1H |
Clé InChI |
NORZRJZMVPBSIJ-UHFFFAOYSA-N |
Impuretés |
Assay of a commercial sample indicated a minimum content of 99% aromatic amine; this would contain approximately 3% isomeric amines and traces of aniline. |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl |
Color/Form |
Crystalline solid |
melting_point |
531 to 532 °F (decomposes) (NTP, 1992) 288 °C |
Key on ui other cas no. |
13552-44-8 |
Description physique |
4,4' -methylenedianiline dihydrochloride is a light beige fine powder. (NTP, 1992) |
Numéros CAS associés |
101-77-9 (Parent) |
Solubilité |
greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992) Soluble in wate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




